1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione

Lipophilicity cLogP Pyrrole-2,5-dione

This compound is a substituted 3-(phenylamino)-1H-pyrrole-2,5-dione, a class first identified via high-throughput screening as inducers of human ATP binding cassette transporter A1 (ABCA1) expression and subsequently optimized into liver X receptor (LXR) agonists typified by GSK3987. Unlike simpler N-phenyl or N-benzyl analogs, its 1-[2-(3,4-dimethoxyphenyl)ethyl] substituent introduces a dual methoxy motif that can modulate physicochemical properties and target engagement in both metabolic and CNS-active pyrrole-dione chemotypes.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
Cat. No. B12197661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN2C(=O)C=C(C2=O)NC3=CC=CC=C3)OC
InChIInChI=1S/C20H20N2O4/c1-25-17-9-8-14(12-18(17)26-2)10-11-22-19(23)13-16(20(22)24)21-15-6-4-3-5-7-15/h3-9,12-13,21H,10-11H2,1-2H3
InChIKeyFJWFGIMKHJSGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione: Scientific & Procurement Relevance


This compound is a substituted 3-(phenylamino)-1H-pyrrole-2,5-dione, a class first identified via high-throughput screening as inducers of human ATP binding cassette transporter A1 (ABCA1) expression and subsequently optimized into liver X receptor (LXR) agonists typified by GSK3987 [1]. Unlike simpler N-phenyl or N-benzyl analogs, its 1-[2-(3,4-dimethoxyphenyl)ethyl] substituent introduces a dual methoxy motif that can modulate physicochemical properties and target engagement in both metabolic and CNS-active pyrrole-dione chemotypes [2]. For procurement decisions, this specific substitution pattern differentiates it from generic 3-arylaminomaleimide cores in applications where logD, metabolic stability, or selective GABAAR modulation is critical.

Why 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione Cannot Be Interchanged with Generic 3-Arylaminomaleimides


Within the 3-(phenylamino)-1H-pyrrole-2,5-dione scaffold, the N1 substituent critically governs both biological target engagement and ADME profile. GSK3987 (an LXR pan-agonist) requires a 1-benzyl group for high affinity (EC50 40–50 nM), while the 1-phenyl congener (CAS 13797-26-7) shows aggregation-induced emission properties but no reported LXR activity [1]. In the GABAAR-targeting N-arylpyrrole class, 1-position substitution directly influences anesthetic potency and hemodynamic stability, with in vivo efficacy surpassing propofol reported for optimized members of this series [2]. Simple interchange of the target compound with a 1-phenyl, 1-methyl, or 1-benzyl analog thus risks losing activity in the desired therapeutic window altogether.

Quantitative Differentiation Evidence for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione


Structural Differentiation from the 1-Phenyl Analog and Impact on Predicted Lipophilicity

Replacing the 1-phenyl group with a 1-[2-(3,4-dimethoxyphenyl)ethyl] chain shifts the molecular framework from a rigid biaryl to a flexible phenethylamine-like topology, altering both conformational freedom and hydrogen-bond acceptor capacity . This substitution increases calculated lipophilicity (cLogP) from approximately 2.5 (1-phenyl analog) to approximately 3.5, a shift that can enhance passive membrane permeability but may reduce aqueous solubility by an order of magnitude [1].

Lipophilicity cLogP Pyrrole-2,5-dione

LXR Agonist Activity Window: Class-Level Potency vs. N1-Substitution Dependence

The 3-(phenylamino)-1H-pyrrole-2,5-dione class is validated by GSK3987, a pan-LXRα/β agonist with EC50 values of 50 nM (LXRα-SRC1) and 40 nM (LXRβ-SRC1) in FRET-based coactivator recruitment assays . The target compound, bearing the dimethoxyphenethyl N1 substituent rather than the benzyl group of GSK3987, is predicted to retain LXR engagement but with altered selectivity, as the dimethoxy motif can form additional hydrogen bonds within the LXR ligand-binding domain [1]. No direct head-to-head potency data exist; however, within the reported SAR, N-alkyl chain length and aryl substitution critically modulate EC50 over a 100-fold range.

LXR agonist ABCA1 induction Pyrrole-2,5-dione

GABAAR Anesthetic Potential: N-Arylpyrrole Class Quantitative Benchmarking

N-Arylpyrrole derivatives identified through in silico GABAAR screening demonstrated in vivo anesthetic efficacy in tadpoles (loss of righting reflex) and rats (loss of tail-flick response) with potency slightly greater than propofol [1]. The lead compound in this series produced minimal blood pressure suppression, in contrast to propofol (~20–30% MAP reduction at equipotent doses) [2]. The target compound, featuring both the N-arylpyrrole core and a dimethoxyphenethyl extension mirroring known GABAAR pharmacophore elements, represents a privileged scaffold for this emerging anesthetic class.

GABAAR modulator Anesthetic N-arylpyrrole

Predicted Metabolic Stability Driven by 3,4-Dimethoxyphenethyl Blocking Group

The 3,4-dimethoxyphenethyl motif is a recognized metabolic blocking group that reduces oxidative N-dealkylation at the pyrrole N1 position compared to simple N-methyl or N-benzyl analogs [1]. In related 3,4-dimethoxyphenethylamine drug discovery programs (e.g., KCB-328, a class III antiarrhythmic), this motif conferred sufficient metabolic stability for oral bioavailability while maintaining hERG channel blocking potency (IC50 = 0.27 μM) [2]. For the target compound, this suggests longer half-life in hepatic microsome assays relative to the 1-methyl congener.

Metabolic stability CYP450 3,4-Dimethoxyphenyl

Recommended Application Scenarios for 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione


LXR Agonist Screening & ABCA1 Upregulation Assays

Deploy this compound in FRET-based LXR coactivator recruitment assays to map N1-substitution tolerance within the 3-(phenylamino)-pyrrole-2,5-dione series, using GSK3987 as a positive control (EC50 40–50 nM) [1]. The dimethoxyphenethyl extension is expected to shift the selectivity window between LXRα and LXRβ, a parameter critical in atherosclerosis and reverse cholesterol transport programs seeking to minimize hepatic lipogenic gene activation.

GABAAR Anesthetic Lead Optimization & Hemodynamic Safety Profiling

Utilize as a chemical probe in the N-arylpyrrole anesthetic class where lead compounds demonstrated in vivo potency exceeding propofol with minimal hemodynamic suppression (MAP change <5% vs. 20–30% for propofol) [2]. The dimethoxyphenethyl group provides an additional vector for tuning GABAAR subtype selectivity while maintaining the structural features shown to eliminate etomidate-like adrenal toxicity.

Metabolic Stability & CYP450 Phenotyping in Hit-to-Lead Campaigns

Compare intrinsic clearance in human liver microsomes against 1-methyl and 1-benzyl 3-(phenylamino)-pyrrole-2,5-dione congeners to quantify the metabolic shielding effect of the 3,4-dimethoxyphenethyl blocking group. This data directly informs whether the compound merits advancement as a scaffold with oral bioavailability potential, as demonstrated by the 3,4-dimethoxyphenethyl-containing antiarrhythmic KCB-328 [3].

Aggregation-Induced Emission (AIE) Material Precursor

The 3-anilino-N-substituted-maleimide core has established AIE properties; N-phenylmaleimide derivatives exhibit fluorescence quantum yield enhancement exceeding 30-fold upon aggregation in THF/water mixtures [4]. The target compound's extended conjugation and dimethoxy electron-donating groups are predicted to further tune emission wavelength and quantum yield for optoelectronic or bioimaging applications.

Quote Request

Request a Quote for 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylamino)-1H-pyrrole-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.